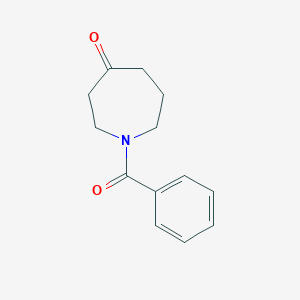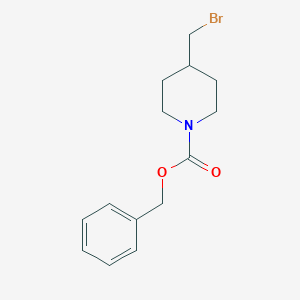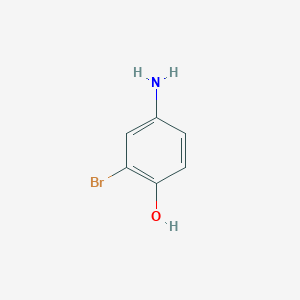
4-Amino-2-bromophenol
概要
説明
“4-Amino-2-bromophenol” is a chemical compound with the molecular formula C6H6BrNO . It has an average mass of 188.022 Da and a monoisotopic mass of 186.963272 Da . It appears as a slightly pale yellow to brown, crystalline to crystalline powder .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenol group (a benzene ring with a hydroxyl group), an amino group, and a bromo group . The presence of these functional groups contributes to its chemical properties and reactivity .
Chemical Reactions Analysis
“this compound” can undergo various chemical reactions due to the presence of the amino and bromo groups. For example, it can participate in the Suzuki-Miyaura reaction, a type of cross-coupling reaction . It can also undergo copper-catalyzed oxidative amination of benzoxazoles via C-H and C-N bond activation .
Physical And Chemical Properties Analysis
“this compound” has a density of 1.8±0.1 g/cm3, a boiling point of 288.9±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has a molar refractivity of 40.1±0.3 cm3, a polar surface area of 46 Å2, and a molar volume of 106.3±3.0 cm3 . It has 2 hydrogen bond acceptors, 3 hydrogen bond donors, and no freely rotating bonds .
科学的研究の応用
Anticancer Potential
4-Amino-2-bromophenol derivatives have shown promising results in cancer research. A study by Guo et al. (2018) highlighted the synthesis of a novel bromophenol derivative, BOS-102, which demonstrated significant anticancer activities, particularly against human lung cancer cell lines. This derivative was found to induce cell cycle arrest and apoptosis via the ROS-mediated PI3K/Akt and the MAPK signaling pathways.
Antioxidant Properties
Bromophenols like this compound exhibit notable antioxidant properties. A study conducted by Olsen et al. (2013) identified several bromophenols isolated from the red algae Vertebrata lanosa, which demonstrated potent antioxidant activity in various assays. This indicates their potential as natural antioxidants.
Environmental and Biological Impact
Bromophenols, including this compound, have been studied for their environmental and biological effects. Hassenklöver et al. (2006) explored how bromophenols, commonly found in marine organisms, can disrupt cellular signaling, specifically calcium signaling in neuroendocrine cells. This research is crucial in understanding the ecological and toxicological implications of bromophenols in marine environments.
Analytical Chemistry Applications
In the field of analytical chemistry, bromophenols like this compound are used for method development and validation. Hofer et al. (2019) developed and validated an HPLC method for the quantitative analysis of bromophenolic compounds, highlighting the relevance of these compounds in analytical methodologies.
Drug Metabolism
Bromophenols, including variants of this compound, have been investigated for their interaction with drug-metabolizing enzymes. Wang et al. (2019) examined the inhibitory behavior of bromophenols on the activity of UDP-glucuronosyltransferases (UGTs), key enzymes in phase II drug metabolism, thus providing insights into the metabolic pathways and potential drug interactions of these compounds.
Molecular Interaction Studies
Studies have also focused on the interaction of this compound derivatives with biological molecules. Zhao et al. (2015) used fluoride anion as a probe to investigate internal substrate binding in dehaloperoxidase-hemoglobin, involving bromophenol derivatives. This research contributes to a deeper understanding of the molecular interactions and binding affinities of bromophenol compounds.
作用機序
Target of Action
It has been used as a reactant in the synthesis of various compounds, suggesting that its targets may vary depending on the specific biochemical context .
Mode of Action
It has been used as a reactant in several chemical reactions, including the suzuki-miyaura reaction and copper-catalyzed oxidative amination of benzoxazoles and related azoles via c-h and c-n bond activation . These reactions suggest that 4-Amino-2-bromophenol can interact with its targets through bond formation and cleavage, leading to changes in the molecular structure of the targets .
Biochemical Pathways
It has been used in the synthesis of various compounds, indicating that it may influence multiple biochemical pathways depending on the specific context .
Result of Action
Given its use in the synthesis of various compounds, it can be inferred that its action results in the formation of new molecular structures .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to be soluble in hot ethanol and chloroform , suggesting that its action may be influenced by the solvent environment. Additionally, it is recommended to be stored at 2-8°C , indicating that temperature can affect its stability.
特性
IUPAC Name |
4-amino-2-bromophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c7-5-3-4(8)1-2-6(5)9/h1-3,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQJZWGBFZAUEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30560309 | |
| Record name | 4-Amino-2-bromophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30560309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16750-67-7 | |
| Record name | 4-Amino-2-bromophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16750-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-2-bromophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30560309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-2-bromophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 2-benzyl-1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B111985.png)
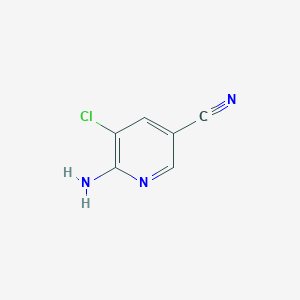
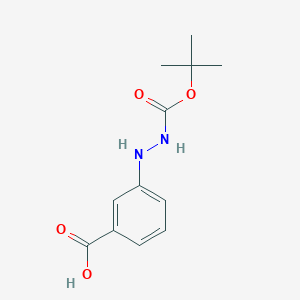
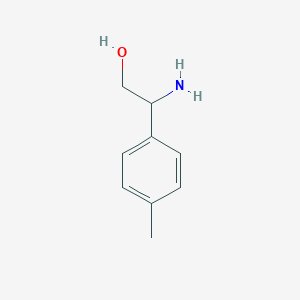
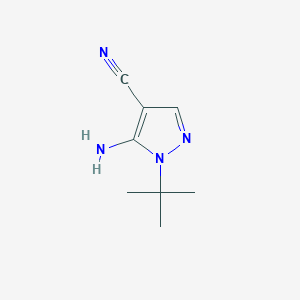
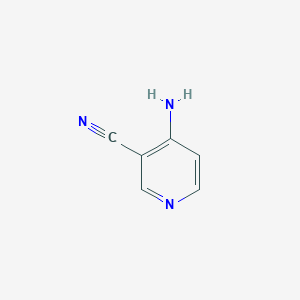
![Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B112001.png)
